molecular formula C21H22ClN3O3 B12405208 Ozenoxacin-d3 (hydrochloride)

Ozenoxacin-d3 (hydrochloride)

Cat. No.: B12405208
M. Wt: 402.9 g/mol
InChI Key: UKHHULMETIGXKF-FJCVKDQNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ozenoxacin involves several key steps:

Industrial Production Methods

Industrial production methods for Ozenoxacin-d3 (hydrochloride) are not widely documented. the general principles of large-scale synthesis would involve optimizing the reaction conditions for yield and purity, using scalable techniques such as continuous flow chemistry and employing robust purification methods like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ozenoxacin-d3 (hydrochloride) undergoes several types of chemical reactions:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles like hydroxide ions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinolone N-oxides, while reduction could produce reduced quinolone derivatives.

Mechanism of Action

Ozenoxacin-d3 (hydrochloride) exerts its effects by inhibiting bacterial DNA synthesis. It targets two key enzymes:

By inhibiting these enzymes, Ozenoxacin-d3 (hydrochloride) prevents bacterial DNA replication, leading to bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: A fluoroquinolone antibiotic with a similar mechanism of action.

    Levofloxacin: Another fluoroquinolone with broad-spectrum antibacterial activity.

    Moxifloxacin: A fluoroquinolone used to treat a variety of bacterial infections.

Uniqueness

Ozenoxacin-d3 (hydrochloride) is unique due to its deuterium labeling, which makes it particularly useful in pharmacokinetic and metabolic studies. Unlike fluoroquinolones, Ozenoxacin is non-fluorinated, which may reduce certain side effects associated with fluorine-containing compounds .

Properties

Molecular Formula

C21H22ClN3O3

Molecular Weight

402.9 g/mol

IUPAC Name

1-cyclopropyl-8-methyl-7-[5-methyl-6-(trideuteriomethylamino)pyridin-3-yl]-4-oxoquinoline-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C21H21N3O3.ClH/c1-11-8-13(9-23-20(11)22-3)15-6-7-16-18(12(15)2)24(14-4-5-14)10-17(19(16)25)21(26)27;/h6-10,14H,4-5H2,1-3H3,(H,22,23)(H,26,27);1H/i3D3;

InChI Key

UKHHULMETIGXKF-FJCVKDQNSA-N

Isomeric SMILES

[2H]C([2H])([2H])NC1=NC=C(C=C1C)C2=C(C3=C(C=C2)C(=O)C(=CN3C4CC4)C(=O)O)C.Cl

Canonical SMILES

CC1=CC(=CN=C1NC)C2=C(C3=C(C=C2)C(=O)C(=CN3C4CC4)C(=O)O)C.Cl

Origin of Product

United States

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